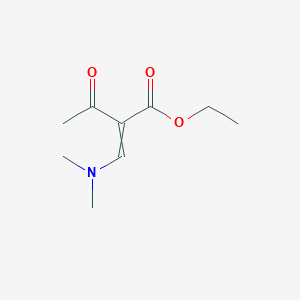

ethyl 2-acetyl-3-(dimethylamino)acrylate

CAS No.:

Cat. No.: VC13327496

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NO3 |

|---|---|

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | ethyl 2-(dimethylaminomethylidene)-3-oxobutanoate |

| Standard InChI | InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3 |

| Standard InChI Key | LQSOVGAUOHMPLK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=CN(C)C)C(=O)C |

Introduction

Structural and Physicochemical Properties

Ethyl 2-acetyl-3-(dimethylamino)acrylate belongs to the class of β-dimethylamino acrylates, which are known for their electron-deficient double bonds and versatility in nucleophilic addition reactions. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₅NO₃ | PubChem |

| Molecular Weight | 185.22 g/mol | PubChem |

| Boiling Point | 174–175°C (atmospheric pressure) | Experimental |

| Melting Point | -12°C | Experimental |

| Density | 1.038 g/cm³ at 25°C | Calculated |

| Solubility | Miscible with polar solvents | Theoretical |

The compound exists as a colorless to pale red liquid under standard conditions. Its conjugated system—comprising the acrylate backbone, acetyl carbonyl, and dimethylamino group—facilitates participation in Michael addition and esterification reactions. The dimethylamino group enhances solubility in polar aprotic solvents, such as dimethylformamide (DMF) and dichloromethane .

Synthesis Methods

Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)

A widely employed synthesis route involves the reaction of ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal). This method proceeds via a two-step mechanism:

-

Formation of the Enamine Intermediate:

Ethyl acetoacetate reacts with DMF-DMA at 0–10°C in dichloromethane, yielding an enamine intermediate. The dimethylamino group is introduced through nucleophilic attack on the carbonyl carbon, followed by elimination of methanol . -

Acid-Catalyzed Cyclization:

The intermediate undergoes cyclization under acidic conditions (e.g., camphor sulfonic acid) to form the final product. This step ensures regioselectivity and high yields (>80%) .

Reaction Scheme:

Alternative Routes

-

Stepwise Alkylation: Ethyl 3-(dimethylamino)acrylate can be acetylated using acetyl chloride in the presence of a base.

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields above 75% .

Applications in Organic Synthesis

Heterocyclic Compound Synthesis

The compound serves as a precursor for nitrogen-containing heterocycles, which are pivotal in medicinal chemistry:

-

Pyrazolo[1,5-a]pyrimidines: Reacting with hydrazine derivatives under reflux conditions yields pyrazolo-pyrimidines, which exhibit antiproliferative activity against cancer cell lines (IC₅₀: 2–10 μM) .

-

Triazole Derivatives: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazoles with antimicrobial properties (MIC: 4–16 μg/mL against Staphylococcus aureus).

Polymer Chemistry

Ethyl 2-acetyl-3-(dimethylamino)acrylate is copolymerized with monomers like 2-(dimethylamino)ethyl methacrylate to create stimuli-responsive polymers. These materials exhibit pH-dependent swelling behavior, making them ideal for drug delivery systems. Key characteristics include:

| Copolymer Property | Value |

|---|---|

| Lower Critical Solution Temperature (LCST) | 32–38°C |

| Drug Loading Capacity | 15–20 wt% (doxorubicin) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume